molecular formula C22H15F2N3O3 B11066850 2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B11066850
M. Wt: 407.4 g/mol
InChI Key: LWHYMHFQBICUDX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps. One common approach includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.

    Clemmensen Reduction: Conversion of the acyl group to an alkane.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the compound.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

2,4-difluoro-N-[3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C22H15F2N3O3/c1-29-17-7-3-5-14(11-17)22-27-26-21(30-22)13-4-2-6-16(10-13)25-20(28)18-9-8-15(23)12-19(18)24/h2-12H,1H3,(H,25,28)

InChI Key

LWHYMHFQBICUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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